molecular formula C9H10N2O4 B5708176 2-hydroxy-N,N-dimethyl-5-nitrobenzamide

2-hydroxy-N,N-dimethyl-5-nitrobenzamide

Cat. No.: B5708176
M. Wt: 210.19 g/mol
InChI Key: KBIOQQPPUWKAOK-UHFFFAOYSA-N
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Description

2-hydroxy-N,N-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzamide, characterized by the presence of a hydroxyl group, two methyl groups, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,N-dimethyl-5-nitrobenzamide typically involves the nitration of N,N-dimethylbenzamide followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring. The hydroxylation step can be achieved using suitable hydroxylating agents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N,N-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: 2-hydroxy-N,N-dimethyl-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-hydroxy-N,N-dimethyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-N,N-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N,N-dimethylbenzamide: Lacks the nitro group, resulting in different chemical and biological properties.

    N,N-dimethyl-5-nitrobenzamide:

    2-hydroxy-5-nitrobenzamide: Lacks the dimethyl groups, influencing its solubility and interaction with biological targets.

Uniqueness

2-hydroxy-N,N-dimethyl-5-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-hydroxy-N,N-dimethyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(13)7-5-6(11(14)15)3-4-8(7)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIOQQPPUWKAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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